molecular formula C8H5BF3NO3 B1462895 (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid CAS No. 1072946-64-5

(5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid

Cat. No.: B1462895
CAS No.: 1072946-64-5
M. Wt: 230.94 g/mol
InChI Key: SZPKBNMEIASWNB-UHFFFAOYSA-N
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Description

(5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid: is an organic compound with the molecular formula C8H5BF3NO3 and a molecular weight of 230.94 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a cyano group and a trifluoromethoxy group. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-cyano-2-(trifluoromethoxy)iodobenzene using bis(pinacolato)diboron as the boron source . The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dioxane at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-(Trifluoromethoxy)phenylboronic acid
  • 2-(Trifluoromethoxy)phenylboronic acid

Comparison: Compared to these similar compounds, (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid is unique due to the presence of both a cyano group and a trifluoromethoxy group on the phenyl ring. This combination of substituents imparts distinct electronic properties, making it particularly useful in specific synthetic applications where electron-withdrawing groups are beneficial .

Properties

IUPAC Name

[5-cyano-2-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BF3NO3/c10-8(11,12)16-7-2-1-5(4-13)3-6(7)9(14)15/h1-3,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPKBNMEIASWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C#N)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674619
Record name [5-Cyano-2-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-64-5
Record name B-[5-Cyano-2-(trifluoromethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-Cyano-2-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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